Synthesis Yield Comparison
The synthesis of 2-(2-Methoxy-6-nitrophenyl)acetonitrile via nucleophilic substitution of 2-bromomethyl-1-methoxy-3-nitro-benzene with sodium cyanide in ethanol proceeds with a yield of 61% . In contrast, the synthesis of 2-methoxyphenylacetonitrile (lacking the ortho-nitro group) under optimized conditions achieves a yield of 85% . This 24-percentage-point difference reflects the steric and electronic influence of the ortho-nitro group, which impacts reaction efficiency and must be accounted for in synthetic planning and material procurement.
| Evidence Dimension | Reaction Yield (Nucleophilic Substitution) |
|---|---|
| Target Compound Data | 61% |
| Comparator Or Baseline | 2-Methoxyphenylacetonitrile: 85% |
| Quantified Difference | 24 percentage points lower yield for target compound |
| Conditions | Sodium cyanide in ethanol, reflux, overnight; purified via column chromatography |
Why This Matters
Procurement quantities must account for a lower synthetic yield; using 2-methoxyphenylacetonitrile as a surrogate would overestimate material efficiency and lead to shortfalls.
